molecular formula C7H4ClN3O B1460026 7-Chloropyrido[2,3-D]pyrimidin-4-OL CAS No. 552331-43-8

7-Chloropyrido[2,3-D]pyrimidin-4-OL

Cat. No. B1460026
M. Wt: 181.58 g/mol
InChI Key: IGUXDXKIOOOGCJ-UHFFFAOYSA-N
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Description

7-Chloropyrido[2,3-D]pyrimidin-4-OL is a heterocyclic compound . It is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The final structure of 7-Chloropyrido[2,3-D]pyrimidin-4-OL is characterized by 1H, 13C, and 2D NMR, MS, FTIR . In addition, the crystal structure of the title compound is determined by X-ray diffraction .


Chemical Reactions Analysis

A series of new pyrrolo[2,3-d]pyrimidine derivatives were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .


Physical And Chemical Properties Analysis

The molecular formula of 7-Chloropyrido[2,3-D]pyrimidin-4-OL is C7H4ClN3O. It has an average mass of 181.579 Da and a monoisotopic mass of 181.004288 Da .

Scientific Research Applications

  • Pharmaceuticals
    • Summary of Application : Pyridopyrimidine derivatives, including 7-Chloropyrido[2,3-D]pyrimidin-4-OL, have shown therapeutic interest and are present in relevant drugs . They have been studied in the development of new therapies .
    • Methods of Application : The synthetic protocols to prepare these pyridopyrimidine derivatives vary . The specific method for synthesizing 7-Chloropyrido[2,3-D]pyrimidin-4-OL is not mentioned in the sources I found.
    • Results or Outcomes : The pyridopyrimidine moiety has been studied in numerous publications, studies, and clinical trials due to its biological potential . Specific results or outcomes for 7-Chloropyrido[2,3-D]pyrimidin-4-OL were not found in the sources I found.
  • Anti-tubercular Activity

    • Summary of Application : Certain substituted phenyl derivatives, including 4-aminopyrrolo[2,3-d]pyrimidine, have shown improved anti-tubercular activity .
  • Potential Activity Against Rheumatoid Arthritis

    • Summary of Application : Certain pyridopyrimidine derivatives, such as dilmapimod, have potential activity against rheumatoid arthritis .
  • Potential Antitumor Activity

    • Summary of Application : Certain pyridopyrimidine derivatives, such as Piritrexim, have shown potential antitumor effects .
    • Results or Outcomes : Piritrexim inhibited dihydrofolate reductase (DHFR) and also showed good antitumor effects on the carcinosarcoma in rats .
  • Potential Activity Against Breast Cancer

    • Summary of Application : Certain pyridopyrimidine derivatives, such as Palbociclib, have potential activity against breast cancer .

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line . All the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .

properties

IUPAC Name

7-chloro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUXDXKIOOOGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloropyrido[2,3-D]pyrimidin-4-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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